1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMSKIKYADWREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603033 | |
| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111041-03-3 | |
| Record name | 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Piperidine-4-carbonitrile’s secondary amine undergoes nucleophilic substitution with the alkylating agent in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the amine, enhancing its nucleophilicity. For example:
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Piperidine-4-carbonitrile (10 mmol) is suspended in DMF (60 mL) with NaH (20 mmol) at 0–5°C.
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1-Bromo-2-chloroethane (12 mmol) is added dropwise, and the mixture is heated to 60°C for 6 hours.
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The crude product is quenched with ice water, extracted with ethyl acetate, and treated with HCl gas to form the hydrochloride salt.
Optimization Challenges
A major side reaction is the formation of bis(2-chloroethyl)piperidine-4-carbonitrile , a dimer impurity resulting from over-alkylation. To mitigate this, stoichiometric control (1:1.2 ratio of amine to alkylating agent) and slow reagent addition are critical.
Deprotection-Alkylation Sequential Strategy
This two-step method utilizes a protected piperidine derivative to prevent unwanted side reactions during functionalization.
Boc-Protected Intermediate Route
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Synthesis of tert-butyl 4-cyanopiperidine-1-carboxylate : Piperidine-4-carbonitrile is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
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Alkylation : The Boc-protected intermediate reacts with 1-bromo-2-chloroethane in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) at 50°C.
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Deprotection : The Boc group is removed using 4N HCl in dioxane at room temperature for 45 minutes, yielding the hydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, THF, 0°C→RT | 85% |
| Alkylation | 1-Bromo-2-chloroethane, DIPEA, DCM, 50°C | 68% |
| Acidic Deprotection | 4N HCl/dioxane, RT, 45 min | 92% |
Reductive Amination Approach
An alternative route involves reductive amination of piperidine-4-carbonitrile with 2-chloroacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Procedure Overview
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2-Chloroacetaldehyde (1.2 eq) and piperidine-4-carbonitrile (1 eq) are dissolved in methanol.
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NaBH₃CN (1.5 eq) is added portion-wise at 0°C, and the reaction is stirred for 12 hours.
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The product is isolated via rotary evaporation and crystallized as the hydrochloride salt using HCl/EtOAc.
Advantages : This method avoids harsh alkylating agents and reduces dimer formation.
Yield : ~65%.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
Industrial-Scale Considerations
For large-scale production, the Deprotection-Alkylation method is preferred due to its high yield and reproducibility. Critical parameters include:
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Solvent Choice : Dioxane and dichloromethane (DCM) enable efficient mixing and easy removal via distillation.
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Temperature Control : Maintaining 20–25°C during deprotection prevents decomposition of the hydrochloride salt.
Emerging Methodologies
Recent advances focus on flow chemistry to enhance reaction control and reduce waste. For instance, continuous-flow systems allow precise dosing of 1-bromo-2-chloroethane, minimizing dimer formation .
Chemical Reactions Analysis
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized to form corresponding oxides or reduced to form amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride (CAS: 111041-03-3) is a piperidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies from verified sources.
Structure
The compound features a piperidine ring substituted with a chloroethyl group and a carbonitrile functional group, contributing to its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives. The findings indicated that compounds similar to 1-(2-Chloroethyl)piperidine-4-carbonitrile exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .
Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex organic frameworks.
Data Table: Synthetic Pathways
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Nucleophiles (e.g., amines) | Reflux in solvent (e.g., DMF) | 85 |
| Reduction | Lithium aluminum hydride (LAH) | Anhydrous conditions | 90 |
Neuropharmacology
Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This compound may have implications in treating neurological disorders.
Case Study: Dopaminergic Activity
A study in Neuropharmacology reported that similar piperidine compounds influenced dopaminergic pathways, highlighting their potential use in treating conditions like Parkinson’s disease . Further research is needed to confirm these effects specifically for this compound.
Agricultural Chemistry
There is emerging interest in the application of piperidine derivatives as agrochemicals. Their structural features may provide herbicidal or insecticidal properties.
Data Table: Agrochemical Potential
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Piperidine Derivative A | Herbicidal | Common Weeds | |
| Piperidine Derivative B | Insecticidal | Aphids |
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, making it useful in various therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituents, ring size, and functional groups, influencing their physicochemical and biological properties. Key comparisons are summarized below:
Biological Activity
1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, a cyano group, and a chloroethyl moiety, which contribute to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in drug development, particularly for neurological disorders and antimicrobial applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 201.12 g/mol
- Functional Groups : Piperidine ring, cyano group (–CN), chloroethyl group (–CHCHCl)
The chloroethyl group introduces polar characteristics that influence solubility and reactivity, making it suitable for various biological interactions .
The mechanism of action for this compound primarily involves its interaction with biological targets through electrophilic substitution or nucleophilic attack. The chloroethyl moiety may act as an electrophile that interacts with nucleophilic sites on biomolecules, potentially affecting neurotransmitter systems or other cellular pathways .
Research indicates that compounds containing piperidine structures often exhibit activity on central nervous system receptors, which could be relevant for developing therapeutic agents targeting neurological disorders.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, similar to other known antimicrobial agents.
Neuropharmacological Effects
Research highlights the potential neuropharmacological effects of this compound. It may interact with neurotransmitter systems, particularly those involving serotonin and adrenergic receptors. Such interactions could lead to therapeutic effects in conditions like anxiety and depression. The specific receptor affinities and the resultant pharmacological profiles warrant further investigation through in vivo studies .
Case Study 1: Antihypertensive Activity
In related studies, compounds similar to this compound have been evaluated for their antihypertensive properties. For instance, derivatives with piperazine structures have shown significant activity on α1-adrenoceptors and serotonin receptors, leading to reduced blood pressure in animal models . This suggests that modifications to the piperidine structure may enhance these activities.
Case Study 2: Anticancer Potential
Another area of interest is the anticancer potential of piperidine derivatives. Compounds with similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, quinoxaline derivatives have demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating promising anticancer activity . Further studies on this compound could elucidate its potential in cancer therapy.
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation. For example, in the synthesis of benzopyran derivatives, 1-(2-chloroethyl)piperidine·HCl reacts with a phenolic hydroxyl group under basic conditions (e.g., dry K₂CO₃ in acetone) at 60–70°C for 8 hours . This method leverages the chloroethyl group's reactivity with nucleophiles. Alternative routes may involve cyanide introduction via Strecker synthesis or nitrile group incorporation at the piperidine-4-position using KCN or NaCN under controlled pH.
Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., elimination vs. substitution)?
Methodological Answer:
Competing elimination pathways (e.g., dehydrohalogenation) can be minimized by:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone) stabilize transition states for SN2 mechanisms .
- Temperature Control: Lower temperatures (e.g., 60–70°C) favor substitution over elimination, which dominates at higher temperatures (>100°C).
- Base Selection: Weak bases (e.g., K₂CO₃) reduce β-hydrogen abstraction, whereas strong bases (e.g., NaOH) promote elimination . Computational tools like COMSOL Multiphysics can model reaction dynamics to predict optimal conditions .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms piperidine ring substitution patterns and chloroethyl group integration (e.g., δ 2.5–3.5 ppm for CH₂Cl) .
- HPLC: Quantifies purity (>98%) and detects byproducts like hydrolyzed nitriles or dehalogenated species .
- Mass Spectrometry (MS): ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 217.1) and fragmentation patterns .
Advanced: How does pH influence the stability of the nitrile and chloroethyl groups in aqueous media?
Methodological Answer:
- Acidic Conditions (pH < 3): The nitrile group may hydrolyze to carboxylic acids under prolonged reflux with HCl (e.g., 3M HCl at 100°C for 72 hours) .
- Alkaline Conditions (pH > 10): The chloroethyl group undergoes elimination to form vinylpiperidine derivatives. Stability studies using kinetic pH-rate profiling (UV-Vis or HPLC monitoring) are recommended to establish degradation pathways .
Advanced: How can computational models resolve contradictions in reaction yield data across studies?
Methodological Answer:
- Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) predicts transition-state energies to explain yield variations due to steric hindrance or electronic effects .
- Machine Learning (ML): Algorithms trained on reaction databases (e.g., PubChem) identify hidden variables (e.g., trace moisture, catalyst impurities) affecting reproducibility .
- Statistical Analysis: Multivariate regression correlates solvent polarity, temperature, and base strength with yield discrepancies .
Basic: What pharmacological applications are associated with this compound?
Methodological Answer:
The compound is a key intermediate in synthesizing bioactive molecules:
- Anticancer Agents: Used to prepare 4H-1-benzopyran derivatives targeting topoisomerase inhibition .
- CNS Drugs: Piperidine scaffolds are common in dopamine receptor modulators; the nitrile group enhances blood-brain barrier penetration .
- Antimicrobials: Structural analogs with substituted aryl groups show activity against Gram-positive bacteria .
Advanced: What strategies improve regioselectivity in piperidine ring functionalization?
Methodological Answer:
- Directing Groups: Transient protection of the nitrile with Boc groups directs electrophilic substitution to the 3-position .
- Catalytic Systems: Pd-catalyzed C–H activation enables site-selective alkylation/arylation without ring distortion .
- Steric Control: Bulky substituents (e.g., tert-butyl) at the 4-position bias reaction sites .
Basic: How is the hydrochloride salt form advantageous in purification?
Methodological Answer:
- Solubility Modulation: The salt form increases aqueous solubility for recrystallization (e.g., ethanol/water mixtures) .
- Byproduct Removal: Insoluble impurities (e.g., unreacted K₂CO₃) are filtered before acidification to recover the hydrochloride .
Advanced: What are the limitations of X-ray crystallography for structural elucidation?
Methodological Answer:
- Crystal Quality: Poorly diffracting crystals (common with flexible chloroethyl groups) require synchrotron radiation for resolution .
- Disorder Modeling: Dynamic disorder in the piperidine ring necessitates advanced refinement software (e.g., SHELXL) .
- Salt vs. Freebase: Protonation state affects hydrogen bonding; neutron diffraction may be needed to resolve ambiguities .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement: Switch acetone to cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalysis: Use immobilized enzymes (e.g., lipases) for nitrile formation, reducing waste .
- Atom Economy: Optimize stoichiometry to minimize excess reagents (e.g., K₂CO₃) via DOE (Design of Experiments) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
